N-(4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide
Description
N-(4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound featuring a piperidine core substituted with a 2,6-dimethylpyrimidin-4-yloxy group and a phenylacetamide moiety. The piperidine-1-carbonyl bridge connects the pyrimidine and acetamide functionalities, creating a structurally complex molecule. Pyrimidine derivatives are commonly associated with nucleotide mimicry, enabling interactions with enzymatic ATP-binding pockets, while the acetamide group may enhance solubility or metabolic stability .
Properties
IUPAC Name |
N-[4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13-12-19(22-14(2)21-13)27-18-8-10-24(11-9-18)20(26)16-4-6-17(7-5-16)23-15(3)25/h4-7,12,18H,8-11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDKGLVJBYDXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.4 g/mol. The structural features include:
- Piperidine ring : Contributes to the compound's reactivity and biological interactions.
- Pyrimidine moiety : Enhances its affinity for biological targets.
- Carbonyl and ether functionalities : Implicated in its potential biological activity.
The compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt) . This interaction affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway , which is crucial for cell growth and survival. The modulation of this pathway has implications for cancer treatment, as it can inhibit tumor growth in vivo.
Pharmacological Applications
Research indicates that compounds with similar structural features exhibit diverse biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-(Pyridin-3-yloxy)piperidine) | Pyridine instead of pyrimidine | Antiviral |
| 1-(4-(Benzyl)piperidine) | Benzyl substitution | Antidepressant |
| 1-(4-(Phenoxy)piperazine) | Phenoxy group | Antipsychotic |
The unique combination of the pyrimidine and piperazine structures enhances the potential of this compound as a multi-target therapeutic agent.
Anticancer Activity
In a study evaluating the compound's anticancer properties, it was found to significantly inhibit the growth of human tumor xenografts in nude mice. This effect was observed at well-tolerated doses, showcasing its potential as an effective treatment option for various cancers.
In Vitro Studies
In vitro assays demonstrated that this compound exhibited substantial cytotoxicity against several cancer cell lines. The IC50 values indicated potent activity, suggesting that this compound could be a promising candidate for further development in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several pharmacologically active molecules, particularly those targeting kinase pathways. Key comparisons include:
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Molecular Formula : C₁₆H₂₄N₂O₂ .
- Key Features : A piperidine ring substituted with a methoxymethyl group and a phenylpropanamide side chain.
- Therapeutic Use : Pharmaceutical intermediate (e.g., for kinase inhibitors or analgesics).
- However, the absence of a heteroaromatic ring (e.g., pyrimidine) may reduce binding affinity to kinase targets reliant on π-π stacking .
PKI-587 (1-[4-[4-(Dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea)
- Key Features: Combines a piperidine-carbonyl group with a urea linker and a morpholino-triazine moiety.
- Therapeutic Use : Dual PI3K/mTOR inhibitor with demonstrated preclinical efficacy in solid tumors .
- Comparison: Unlike the target compound’s acetamide group, PKI-587’s urea linkage enhances hydrogen-bonding capacity, improving interactions with kinase catalytic domains.
GSK-2126458 (2,4-difluoro-N-{2-[4-(morpholin-4-yl)pyridin-2-yl]propan-2-yl}benzamide)
- Key Features: Features a difluorobenzamide group and a morpholino-substituted pyridine ring.
- Therapeutic Use: Pan-PI3K inhibitor with nanomolar potency in cancer cell lines .
- Comparison: The difluoro substitution enhances lipophilicity and metabolic stability, while the morpholino group contributes to kinase selectivity. In contrast, the target compound’s pyrimidine-oxy group may offer superior π-π interactions in hydrophobic binding pockets .
Structural and Functional Comparison Table
Research Findings and Implications
- Pyrimidine vs. Morpholino/Methoxymethyl Groups: The 2,6-dimethylpyrimidin-4-yloxy group in the target compound likely confers stronger binding to kinase ATP pockets compared to morpholino or methoxymethyl substituents due to enhanced π-π stacking and hydrogen-bonding capabilities .
- Acetamide vs. Urea/Carbamate Linkers : The acetamide group may offer metabolic stability over urea-linked analogs (e.g., PKI-587), which are prone to hydrolysis in vivo. However, urea groups provide stronger hydrogen-bonding interactions, critical for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
